Cas no 2524-90-5 (1-(4-Methyl-1H-imidazol-2-yl)ethanone)
1-(4-Methyl-1H-imidazol-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Methyl-1H-imidazol-2-yl)ethanone
- 1-(5-methyl-1H-imidazol-2-yl)ethanone
- 1-(4-methyl-1H-imidazol-2-yl)ethanone(SALTDATA: FREE)
- 2-Acetyl-4-methylimidazole
- 1-(4-METHYL-1H-IMIDAZOL-2-YL)-ETHANONE
- AKOS006227892
- Ketone, methyl 4(or 5)-methylimidazol-2-yl
- 1-(4-methyl-1H-imidazol-2-yl)ethan-1-one
- CS-0214967
- Ethanone, 1-(4-methyl-1H-imidazol-2-yl)-
- EN300-208997
- I10088
- 2524-90-5
- SCHEMBL1613063
- MFCD08668179
- DB-121018
- Z1198180201
- SCHEMBL14151624
- AS-49409
- 1-(4-Methyl-1H-imidazol-2-yl)ethanone #
- A877655
- DTXSID50340584
- ALBB-026369
-
- MDL: MFCD08668179
- Inchi: 1S/C6H8N2O/c1-4-3-7-6(8-4)5(2)9/h3H,1-2H3,(H,7,8)
- InChI Key: XSLIWFPYEWEYLL-UHFFFAOYSA-N
- SMILES: O=C(C)C1=NC=C(C)N1
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.141±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 282.6±33.0 ºC (760 Torr),
- Flash Point: 129.0±31.8 ºC,
- Solubility: Slightly soluble (16 g/l) (25 º C),
- PSA: 45.75000
- LogP: 0.92070
1-(4-Methyl-1H-imidazol-2-yl)ethanone Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Methyl-1H-imidazol-2-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M222618-50mg |
1-(4-methyl-1H-imidazol-2-yl)ethanone |
2524-90-5 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M222618-100mg |
1-(4-methyl-1H-imidazol-2-yl)ethanone |
2524-90-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M222618-500mg |
1-(4-methyl-1H-imidazol-2-yl)ethanone |
2524-90-5 | 500mg |
$ 365.00 | 2022-06-04 | ||
| Alichem | A069004765-1g |
1-(4-Methyl-1H-imidazol-2-yl)ethanone |
2524-90-5 | 95% | 1g |
$301.84 | 2023-09-02 | |
| Chemenu | CM124717-1g |
1-(4-methyl-1H-imidazol-2-yl)ethan-1-one |
2524-90-5 | 95% | 1g |
$386 | 2021-08-05 | |
| eNovation Chemicals LLC | Y0989904-5g |
1-(4-Methyl-1H-imidazol-2-yl)ethanone |
2524-90-5 | 95% | 5g |
$2280 | 2024-08-02 | |
| Chemenu | CM124717-1g |
1-(4-methyl-1H-imidazol-2-yl)ethan-1-one |
2524-90-5 | 95% | 1g |
$267 | 2024-07-28 | |
| abcr | AB266903-250 mg |
1-(4-Methyl-1H-imidazol-2-yl)ethanone, 95%; . |
2524-90-5 | 95% | 250mg |
€219.30 | 2023-04-26 | |
| abcr | AB266903-1 g |
1-(4-Methyl-1H-imidazol-2-yl)ethanone, 95%; . |
2524-90-5 | 95% | 1g |
€367.20 | 2023-04-26 | |
| abcr | AB266903-5 g |
1-(4-Methyl-1H-imidazol-2-yl)ethanone, 95%; . |
2524-90-5 | 95% | 5g |
€1067.20 | 2023-04-26 |
1-(4-Methyl-1H-imidazol-2-yl)ethanone Suppliers
1-(4-Methyl-1H-imidazol-2-yl)ethanone Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-(4-Methyl-1H-imidazol-2-yl)ethanone
Introduction to 1-(4-Methyl-1H-imidazol-2-yl)ethanone (CAS No. 2524-90-5)
1-(4-Methyl-1H-imidazol-2-yl)ethanone, also known by its CAS number 2524-90-5, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an imidazole ring and an acetone moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.
The chemical formula of 1-(4-Methyl-1H-imidazol-2-yl)ethanone is C7H9N3O, and it has a molecular weight of approximately 147.16 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it suitable for a wide range of synthetic transformations and biological assays.
In recent years, 1-(4-Methyl-1H-imidazol-2-yl)ethanone has gained considerable attention due to its potential therapeutic applications. Research studies have explored its role as a precursor in the synthesis of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The imidazole ring, a key structural feature of this compound, is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance the compound's biological activity.
A notable area of research involves the use of 1-(4-Methyl-1H-imidazol-2-yl)ethanone in the development of anticancer agents. Studies have shown that derivatives of this compound can exhibit potent antiproliferative effects against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of 1-(4-Methyl-1H-imidazol-2-yl)ethanone-based compounds demonstrated significant cytotoxicity against breast cancer cells, with some derivatives showing selectivity for cancer cells over normal cells.
Beyond cancer research, 1-(4-Methyl-1H-imidazol-2-yl)ethanone has also been investigated for its potential neuroprotective properties. Imidazole derivatives are known to have antioxidant and anti-inflammatory effects, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the Journal of Neurochemistry found that certain derivatives of 1-(4-Methyl-1H-imidazol-2-yl)ethanone could protect neuronal cells from oxidative stress-induced damage, suggesting their potential as therapeutic agents in neurodegenerative conditions.
Infectious diseases represent another area where 1-(4-Methyl-1H-imidazol-2-yl)ethanone has shown promise. Research has focused on developing imidazole-based compounds with antimicrobial properties. A study published in the Journal of Antimicrobial Chemotherapy reported that some derivatives of 1-(4-Methyl-1H-imidazol-2-yl)ethanone exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics.
The synthetic versatility of 1-(4-Methyl-1H-imidazol-2-yl)ethanone is another factor contributing to its importance in medicinal chemistry. The compound can be synthesized through various routes, including the reaction of 4-methylimidazole with acetyl chloride or acetic anhydride. These synthetic methods are well-documented in the literature and can be adapted to produce large quantities of the compound for further research and development.
In addition to its direct applications in drug development, 1-(4-Methyl-1H-imidazol-2-yl)ethanone serves as a valuable tool in chemical biology research. Its ability to form stable complexes with metal ions makes it useful in studying metalloenzymes and metalloproteins. For example, researchers have used this compound to investigate the coordination chemistry of zinc-containing enzymes, which play crucial roles in various biological processes.
The safety profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone is an important consideration for its use in pharmaceutical applications. While the compound itself is generally considered safe when handled properly, it is essential to follow standard laboratory safety protocols when working with it. This includes using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and disposing of waste materials according to regulatory guidelines.
In conclusion, 1-(4-Methyl-1H-imidazol-2-yl)ethanone (CAS No. 2524-90-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and versatile synthetic properties make it an attractive candidate for the development of novel therapeutic agents targeting a wide range of diseases. Ongoing research continues to uncover new applications and insights into the biological activities of this compound, further solidifying its importance in the field.
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